molecular formula C8H15ClF3NO B1382904 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride CAS No. 1795439-19-8

4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride

Cat. No. B1382904
M. Wt: 233.66 g/mol
InChI Key: HFMGXFURSOHQJG-UHFFFAOYSA-N
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Description

4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride is a chemical compound with the molecular formula C8H15ClF3NO . It has a molecular weight of 233.66 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-(3,3,3-Trifluoropropoxy)piperidine is 1S/C8H14F3NO/c9-8(10,11)3-6-13-7-1-4-12-5-2-7/h7,12H,1-6H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride is a liquid at room temperature . It has a molecular weight of 233.66 .

Scientific Research Applications

Metabolic Activity Studies

A study conducted by Massicot, Steiner, and Godfroid (1985) explored the effects of a compound structurally similar to 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride on obese rats. They observed that chronic administration of this compound led to reduced food intake and weight gain in obese (fa/fa) rats, along with an increase in free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).

Synthesis Research

Zheng Rui (2010) discussed the synthesis process of a related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate. This research provides insight into the synthesis methods which might be applicable to 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride (Rui, 2010).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of a similar compound, 4-carboxypiperidinium chloride, was characterized by Szafran, Komasa, and Bartoszak-Adamska (2007). Their study involved single crystal X-ray diffraction and other methods, providing potentially relevant information for understanding the structural properties of 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Energy Expenditure Activation in Rats

Another study by Massicot et al. (1985) investigated the thermogenic effect of a compound similar to 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride on rats. They found that the compound increased energy expenditure by elevating resting oxygen consumption and reducing body weight gain and food intake (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Synthetic Approach Development

Logvinenko, Dolovanyuk, and Kondratov (2021) developed a synthetic approach for 4-(trifluoromethoxy)piperidine, which is structurally related to 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride. This study presents a methodology for synthesizing compounds with potential medicinal applications (Logvinenko, Dolovanyuk, & Kondratov, 2021).

Feeding Behavior Studies

Massicot, Thuillier, and Godfroid (1984) tested the effect of a similar compound on feeding behavior, finding it influenced the satiety center and reduced obesity in mice. This research is relevant for understanding potential biological activities of 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride (Massicot, Thuillier, & Godfroid, 1984).

Safety And Hazards

This compound is considered hazardous. It has been associated with various hazard statements including H302, H315, H318, and H335 . These codes correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively .

properties

IUPAC Name

4-(3,3,3-trifluoropropoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO.ClH/c9-8(10,11)3-6-13-7-1-4-12-5-2-7;/h7,12H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMGXFURSOHQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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